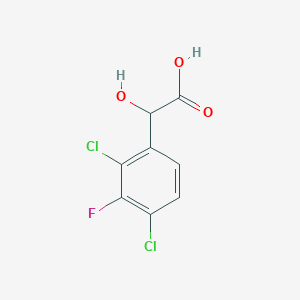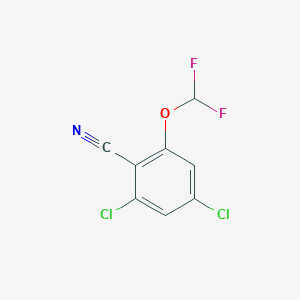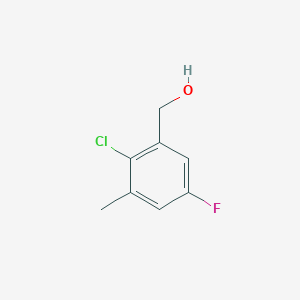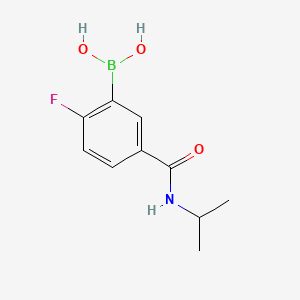
(2-氟-5-(异丙基氨基甲酰基)苯基)硼酸
描述
(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is a boronic acid derivative with the chemical formula C10H13BFNO3. It is used primarily in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
科学研究应用
(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can influence their function .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction, to form carbon-carbon bonds .
Pharmacokinetics
The compound’s molecular weight (22503 g/mol) and physical form (solid) suggest that it may have certain pharmacokinetic properties .
Result of Action
Boronic acids are known to have various biological activities, including antibacterial, antifungal, and anticancer activities .
Action Environment
The action, efficacy, and stability of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability .
生化分析
Biochemical Properties
(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid plays a crucial role in various biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts and organic halides to facilitate the transmetalation process, which is essential for the coupling reaction . Additionally, (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid can interact with enzymes and proteins that have boronic acid binding sites, potentially inhibiting their activity by forming reversible covalent bonds with serine residues in the active sites .
Cellular Effects
The effects of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid on various cell types and cellular processes are significant. This compound can influence cell signaling pathways by inhibiting enzymes involved in signal transduction. For example, it may inhibit proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell cycle regulation and apoptosis . Furthermore, (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid can affect gene expression by modulating transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid exerts its effects through several mechanisms. It can form reversible covalent bonds with the active sites of enzymes, leading to their inhibition or activation. This compound is known to inhibit serine proteases by binding to the serine residue in the active site, thereby preventing substrate access . Additionally, (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid can interact with transcription factors, altering their ability to bind DNA and regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . It may degrade over extended periods or under harsh conditions, leading to a decrease in its efficacy. Long-term studies have shown that (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of proteasome activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, it can cause adverse effects, including toxicity and off-target interactions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity .
Metabolic Pathways
(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is involved in various metabolic pathways. It can be metabolized by enzymes that recognize boronic acid groups, leading to the formation of metabolites that may retain biological activity . The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of metabolites and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its bioavailability and efficacy . The compound may also be actively transported into specific cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is critical for its activity and function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit proteasomes . The precise localization can determine the specific biochemical pathways and cellular processes that are affected by the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反应分析
Types of Reactions
(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to phenols or quinones
Reduction: Formation of corresponding alcohols
Substitution: Halogenation or nitration reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products
The major products formed from these reactions include substituted phenylboronic acids, phenols, and alcohols .
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 5-Isopropylcarbamoylphenylboronic acid
Uniqueness
(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and an isopropylcarbamoyl group on the phenyl ring. This combination of substituents enhances its reactivity and specificity in various chemical reactions, making it a valuable compound in synthetic chemistry .
属性
IUPAC Name |
[2-fluoro-5-(propan-2-ylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO3/c1-6(2)13-10(14)7-3-4-9(12)8(5-7)11(15)16/h3-6,15-16H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRUGKRIPMSQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660253 | |
| Record name | {2-Fluoro-5-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-49-3 | |
| Record name | B-[2-Fluoro-5-[[(1-methylethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-Fluoro-5-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


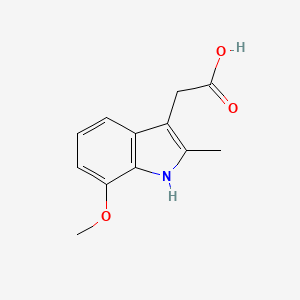
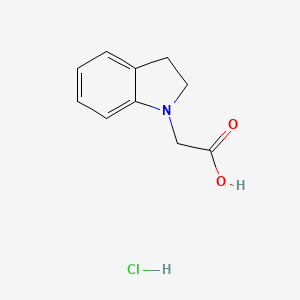
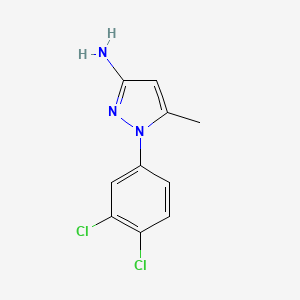
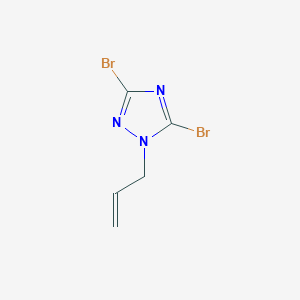
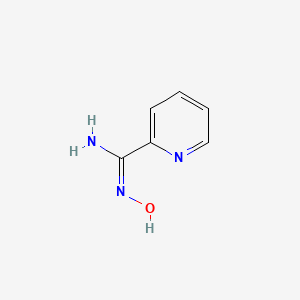
![6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B1461834.png)
![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)
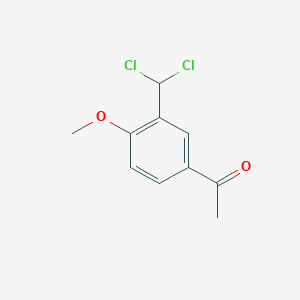
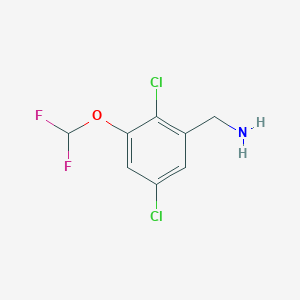
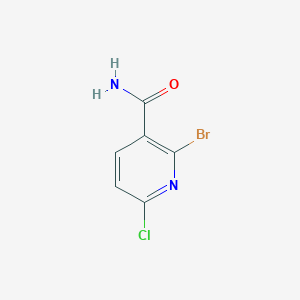
![1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1461843.png)
